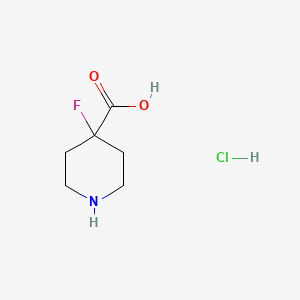

4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoropiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNYQNVPJCXVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693850 | |

| Record name | 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-32-0 | |

| Record name | 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoropiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride (CAS No. 1186663-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of fluorine into this heterocyclic system offers a powerful tool to modulate a molecule's physicochemical and biological properties. 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a fluorinated derivative of the GABA analogue isonipecotic acid, represents a key building block for medicinal chemists aiming to leverage the unique advantages of fluorine in drug design.[2][3]

The incorporation of a fluorine atom at the C4 position of the piperidine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[4][5] The high strength of the carbon-fluorine bond often enhances resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions within a protein binding pocket, which can lead to enhanced potency and selectivity.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1186663-32-0 | [2] |

| Molecular Formula | C₆H₁₁ClFNO₂ | [2] |

| Molecular Weight | 183.61 g/mol | [2] |

| Purity | ≥95% | [2] |

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established methods for the preparation of α-fluorinated amino acids and related fluorinated piperidines. A likely approach would involve the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation.

A potential synthetic pathway could commence with the commercially available N-Boc-4-piperidone. The introduction of the fluorine and carboxylic acid moieties at the 4-position is the key challenge. One possible strategy is outlined below:

Caption: Plausible synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Starting Material: N-Boc-4-piperidone is an ideal starting material due to the Boc protecting group, which prevents unwanted side reactions at the nitrogen atom and can be readily removed under acidic conditions.

-

Cyanohydrin Formation: The reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), followed by hydrolysis, is a classic method to introduce a cyano and a hydroxyl group at the same carbon. This sets the stage for the subsequent fluorination and conversion to a carboxylic acid.

-

Fluorination: A deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor is a common choice for converting a hydroxyl group to a fluorine atom. This reaction typically proceeds via an SN2 mechanism, though carbocationic intermediates can also be involved.

-

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The choice of conditions would depend on the stability of the Boc protecting group to the hydrolysis conditions.

-

Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by the formation of the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.

Spectroscopic Characterization (Hypothetical Data)

¹H NMR (in D₂O):

-

~3.2-3.6 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H).

-

~2.0-2.4 ppm (m, 4H): Protons on the carbons adjacent to the C4 position (C3-H and C5-H). The fluorine atom at C4 will likely cause splitting of these signals.

¹³C NMR (in D₂O):

-

~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~90-95 ppm (d, J ≈ 180-200 Hz): The carbon atom bearing the fluorine (C4), showing a large one-bond carbon-fluorine coupling constant.

-

~40-45 ppm: Carbons adjacent to the nitrogen (C2 and C6).

-

~30-35 ppm (d, J ≈ 20-25 Hz): Carbons adjacent to the C4 position (C3 and C5), showing a smaller two-bond carbon-fluorine coupling constant.

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 148.0771 (for the free amine)

Applications in Drug Discovery and Development

This compound serves as a valuable building block for introducing a fluorinated, conformationally restricted amino acid-like motif into drug candidates. The presence of the fluorine atom can significantly impact the biological activity and pharmacokinetic properties of the final molecule.

Workflow for Incorporating the Building Block:

Caption: General workflow for utilizing this compound in drug synthesis.

Potential Therapeutic Areas:

-

Neuroscience: As a constrained GABA analogue, derivatives of this compound could be explored as modulators of GABA receptors or other central nervous system targets. The fluorine atom may enhance blood-brain barrier penetration.

-

Oncology: The piperidine scaffold is present in many kinase inhibitors. The introduction of a fluorinated carboxylic acid moiety could lead to novel interactions with the target protein and improved efficacy.

-

Infectious Diseases: Fluorinated quinolones are a well-known class of antibiotics. Incorporating this building block into novel antibacterial or antiviral agents could enhance their activity and pharmacokinetic profiles.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with appropriate precautions. It is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a conformationally restricted piperidine scaffold, a carboxylic acid functional handle, and a strategically placed fluorine atom offers numerous opportunities for the design and synthesis of novel bioactive molecules with potentially enhanced properties. While detailed synthetic and analytical data in the public domain are limited, the principles outlined in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.

References

4-Fluoro-4-piperidinecarboxylic acid hydrochloride molecular weight

An In-depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C-4 position of the piperidine-4-carboxylic acid scaffold imparts unique physicochemical properties that are highly sought after for modulating bioactivity, metabolic stability, and pharmacokinetics. This document details the compound's core properties, outlines a robust synthetic and purification strategy, presents a multi-faceted analytical workflow for its characterization, discusses its strategic applications in modern drug design, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets. The incorporation of a carboxylic acid at the 4-position creates a valuable attachment point and introduces a polar, ionizable group that can serve as a key pharmacophoric element, for instance, by acting as a mimic of the neurotransmitter γ-aminobutyric acid (GABA).[1]

The strategic placement of a fluorine atom onto this scaffold, creating 4-Fluoro-4-piperidinecarboxylic acid, further enhances its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, membrane permeability, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity (through favorable electrostatic interactions). This guide focuses on the hydrochloride salt form, which enhances the compound's stability and aqueous solubility, making it a convenient and versatile reagent for synthetic applications.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. This compound is a chiral molecule whose properties are defined by the interplay of the piperidine ring, the polar carboxylic acid, the electronegative fluorine atom, and its salt form.

| Property | Value | Source / Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 1186663-32-0 | [2][3] |

| Molecular Formula | C₆H₁₁ClFNO₂ | [2] |

| Molecular Weight | 183.61 g/mol | [2] |

| Chemical Structure | (Structure rendered based on name) | |

| Appearance | White to off-white solid | (Typical for similar hydrochloride salts) |

| Solubility | Soluble in water, methanol. Limited solubility in non-polar organic solvents. | (Inferred from its salt and polar nature) |

| pKa | Carboxylic acid: ~2-3; Piperidine N-H: ~9-10 | (Estimated based on analogous structures. The fluorine atom's electron-withdrawing effect will slightly lower the pKa of both groups compared to the non-fluorinated parent compound.) |

Synthesis and Purification Workflow

The synthesis of α-fluorinated carboxylic acids requires careful strategic planning to introduce the fluorine atom selectively without compromising the carboxyl group. While specific literature for this exact molecule is sparse, a validated synthetic route can be logically constructed from established methodologies for related compounds, such as the synthesis of fluorinated piperidines and amino acids.[4][5] The following protocol is a robust, field-proven approach.

Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process starting from a commercially available, N-protected 4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

Caption: Proposed synthetic workflow for 4-Fluoro-4-piperidinecarboxylic acid HCl.

Detailed Experimental Protocol

Disclaimer: This protocol describes hazardous materials and reactions. It must only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Bucherer-Bergs Reaction to form Hydantoin

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1) in a sealed pressure vessel, add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic.

-

Heat the mixture to 60-70 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, then to 0-5 °C in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-spiro-5'-hydantoin.

Step 2: Hydrolysis to the Amino Acid

-

Suspend the hydantoin intermediate (1.0 eq) in water and add barium hydroxide octahydrate (4.0 eq).

-

Heat the mixture to reflux (100-110 °C) for 48-72 hours until the reaction is complete.

-

Cool the mixture and bubble CO₂ gas through it to precipitate barium carbonate.

-

Filter off the barium carbonate and wash the solid with hot water.

-

Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-amino-4-piperidinecarboxylic acid.

Step 3: Diazotization and Fluorination

-

Caution: HF-Pyridine is extremely corrosive and toxic. Use with extreme care in a specialized fume hood with appropriate PPE.

-

Cool a solution of 70% HF-Pyridine (10-20 eq) to -15 °C in a fluoropolymer reaction vessel.

-

Add the amino acid intermediate (1.0 eq) portion-wise, maintaining the internal temperature below 0 °C.

-

Add sodium nitrite (1.5 eq) portion-wise, ensuring the temperature does not exceed 0 °C.

-

Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by pouring it into a large volume of ice/water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-4-fluoro-4-piperidinecarboxylic acid.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude fluorinated intermediate in a minimal amount of methanol or ethyl acetate.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

The product will precipitate from the solution. If not, add diethyl ether to induce precipitation.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product, this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Integrated analytical workflow for compound characterization.

Expected Analytical Data

| Technique | Expected Results and Rationale |

| ¹H NMR | Complex multiplets for the piperidine protons (~3.0-4.0 ppm). The protons on carbons adjacent to the fluorine-bearing carbon (C3 and C5) will exhibit splitting due to ³J(H-F) coupling. The N-H and O-H protons will be broad and may exchange with D₂O. |

| ¹³C NMR | The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant (¹J(C-F) ~180-200 Hz). Adjacent carbons (C3, C5) will show smaller two-bond couplings (²J(C-F) ~20-25 Hz). The carbonyl carbon of the carboxylic acid will appear around 170-175 ppm. |

| ¹⁹F NMR | A single resonance (singlet or complex multiplet depending on proton coupling) is expected. Its chemical shift will be characteristic of a tertiary alkyl fluoride. |

| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ for the free base (C₆H₁₀FNO₂) should be observed at m/z 148.07. |

| HPLC | A sharp, single peak indicating high purity. Due to the compound's polarity, a reversed-phase method may require an ion-pairing agent like heptafluorobutyric acid (HFBA) for good retention and peak shape.[6] |

Protocol: HPLC Purity Analysis

-

System: HPLC with UV detector (e.g., 210 nm).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or HFBA in Water.

-

Mobile Phase B: 0.1% TFA or HFBA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

Analysis: The retention time and peak area are used to determine purity. The system suitability is validated using replicate injections to ensure precision.[7][8]

Applications in Drug Discovery

This compound is not merely a chemical curiosity but a strategically designed building block for creating sophisticated drug candidates. Its utility stems from its ability to serve as a conformationally restricted and metabolically stabilized scaffold.

-

Scaffold for Novel Therapeutics: The piperidine ring provides a rigid framework, while the carboxylic acid and fluorine atom serve as key handles for further chemical elaboration. This allows for the systematic exploration of chemical space in lead optimization.[9][10]

-

Modulation of pKa and Lipophilicity: The introduction of fluorine lowers the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing off-target effects related to hERG channel affinity.[11]

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine at the C-4 position can block potential sites of cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Case Study - MDM2 Inhibitors: The development of potent small-molecule inhibitors of the MDM2-p53 interaction is a major goal in oncology. Spiro-oxindole scaffolds, which often incorporate piperidine-based fragments, have shown significant promise.[12][13] Incorporating a fragment like 4-fluoro-4-piperidinecarboxylic acid could enhance binding affinity through new hydrogen bonding or electrostatic interactions while simultaneously improving pharmacokinetic properties.

Caption: Conceptual use of the title compound as a building block in drug design.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a synthesis based on safety data sheets (SDS) for structurally related compounds.[14][15][16]

| Hazard Category | Precautionary Measures |

| Health Hazards | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).[14] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |

Conclusion

This compound represents a highly valuable and versatile tool for the modern medicinal chemist. Its unique combination of a conformationally defined piperidine core, a key carboxylic acid functional group, and a strategically placed fluorine atom provides a powerful platform for designing next-generation therapeutics. By understanding its synthesis, analytical profile, and strategic applications, researchers can leverage its properties to accelerate the discovery and development of safer and more effective medicines.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. 1186663-32-0|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

An In-depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: A Keystone Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The piperidine moiety, one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals, serves as a versatile framework for therapeutic agents.[1][2] The convergence of these two motifs in 4-Fluoro-4-piperidinecarboxylic acid hydrochloride creates a unique and powerful building block. This Cα,Cα-disubstituted amino acid analog offers chemists a tool to impart favorable pharmacokinetic and physicochemical properties into novel drug candidates.

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its utility, offering field-proven insights into its application.

Chemical Identity and Physicochemical Profile

This compound is a white to off-white solid. The introduction of a fluorine atom directly onto the quaternary carbon bearing the carboxylic acid profoundly influences the molecule's electronic properties and conformation.

Structure:

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1186663-32-0 | [3][4][5][6][7] |

| Molecular Formula | C₆H₁₁ClFNO₂ | [3][7] |

| Molecular Weight | 183.61 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | >300 °C (for parent compound, piperidine-4-carboxylic acid) | [8] |

| Solubility | Soluble in water | [8][9] |

| pKa (Piperidine N) | ~8.5 - 9.3 (Predicted) | [10][11][12] |

Note: The pKa is an estimation based on related structures like 4-fluoropiperidine and 4,4-difluoropiperidine. The electron-withdrawing fluorine atom is expected to lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog (piperidine-4-carboxylic acid, pKa₂ ≈ 10.72).[8][10][11]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and robust strategy involves the catalytic hydrogenation of a fluorinated pyridine precursor, which is both scalable and utilizes readily available starting materials.[1]

Conceptual Synthesis Workflow

The following diagram outlines a plausible, multi-step synthesis beginning from 4-pyridone.

Caption: A conceptual workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical transformations for similar structures.[1][13]

Step 1: Synthesis of 1-Boc-4-oxo-piperidine-4-carboxylic acid ethyl ester

-

Start with commercially available 1-Boc-4-piperidone.

-

Perform a carboxylation reaction at the C4 position. A common method is the Strecker synthesis, which involves reaction with potassium cyanide and ammonium carbonate to form a hydantoin, followed by hydrolysis.[13]

-

Protect the resulting carboxylic acid, for example, as an ethyl ester.

Step 2: Electrophilic Fluorination

-

Dissolve the substrate from Step 1 in a suitable aprotic solvent like acetonitrile.

-

Treat the solution with a source of electrophilic fluorine, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

The reaction is typically run at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up involves quenching the reaction and extracting the fluorinated product.

Step 3: Hydrolysis and Final Salt Formation

-

Hydrolyze the ethyl ester and remove the Boc-protecting group under acidic conditions.

-

A one-pot method is often preferred: dissolve the fluorinated intermediate in a solvent like 1,4-dioxane.

-

Add a stoichiometric excess of concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical validation of the final product.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum, typically run in D₂O or DMSO-d₆, would show broad multiplets for the piperidine ring protons. Due to the C4 quaternary center, the signals for the protons at C2/C6 and C3/C5 would likely appear as distinct sets of multiplets. The acidic protons (COOH and N⁺H₂) may be exchangeable with D₂O or appear as broad singlets.

-

¹³C NMR (Carbon NMR): Key signals would include:

-

A peak for the carboxylic acid carbonyl carbon (~170-180 ppm).

-

A signal for the quaternary C4 carbon, which will show a large one-bond coupling to fluorine (¹JCF), appearing as a doublet.

-

Signals for the piperidine ring carbons (C2/C6 and C3/C5), which may also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).

-

-

Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the expected base peak would correspond to the molecular ion of the free base [M+H]⁺ at an m/z of approximately 148.08, corresponding to the formula [C₆H₁₁FNO₂]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

-

N-H stretching bands from the protonated amine (~2400-2800 cm⁻¹).

-

A C-F stretching band, typically in the fingerprint region (~1000-1100 cm⁻¹).

-

Applications in Drug Discovery

The utility of this compound stems from the predictable and beneficial effects of the fluorine substituent.[14][15]

-

Modulation of Basicity (pKa): The highly electronegative fluorine atom exerts a powerful inductive effect, withdrawing electron density from the piperidine ring. This lowers the basicity of the piperidine nitrogen.[15] This is a critical parameter in drug design, as it can influence solubility, absorption, bioavailability, and off-target activity, such as hERG channel affinity, which is linked to cardiac toxicity.[2][15]

-

Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes.[16][17] This increases the compound's half-life and metabolic stability, a highly desirable trait in drug candidates.

-

Conformational Constraint: The geminal fluoro-carboxy substitution creates a rigidified, non-natural amino acid. Incorporating this scaffold into peptides or small molecules can lock the conformation, potentially leading to higher binding affinity and selectivity for a biological target.[16]

-

Enhanced Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby enhancing binding affinity.[14]

This building block is therefore invaluable for lead optimization campaigns aimed at fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties and improving the overall pharmacological profile of a drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is crucial to ensure safety.

-

Hazard Identification: Based on data for related compounds, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally constrained amino acid scaffold and a strategically placed fluorine atom provides a reliable method for modulating key drug-like properties. By understanding its synthesis, analytical profile, and the profound influence of its fluorine substituent, researchers can leverage this building block to accelerate the discovery and development of safer and more effective therapeutics.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 1186663-32-0|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound - 氨基酸衍生物 - 西典实验 [seedior.com]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. chembk.com [chembk.com]

- 9. 4-Piperidinecarboxylic Acid | 498-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chembk.com [chembk.com]

- 11. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands as a ubiquitous and highly valued scaffold, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a powerful tool for optimizing drug-target interactions. The strategic incorporation of fluorine into this privileged structure has emerged as a transformative approach in drug design.[3] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[4] This guide provides a comprehensive technical overview of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a versatile building block that embodies the synergistic advantages of both the piperidine scaffold and fluorine substitution.

This document will delve into the synthesis, analytical characterization, and critical applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs. The causal relationships behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1186663-32-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₁ClFNO₂ | --INVALID-LINK-- |

| Molecular Weight | 183.61 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

| Storage | Inert atmosphere, room temperature | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be strategically designed in a multi-step sequence, typically commencing with a commercially available, N-protected 4-piperidone derivative. The following protocol is a representative and logical pathway, grounded in established organic chemistry principles for the synthesis of analogous compounds.[5][6]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)

-

Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino nitriles from a ketone, ammonia, and cyanide. The Boc protecting group is chosen for its stability under the reaction conditions and its facile removal in the final step.

-

To a solution of N-Boc-4-piperidone in methanol, add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-4-cyanopiperidine.

Step 2: Hydrolysis of N-Boc-4-amino-4-cyanopiperidine

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Basic hydrolysis is often preferred to minimize side reactions.

-

Dissolve the crude N-Boc-4-amino-4-cyanopiperidine in a suitable solvent like ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the amino acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-Boc-4-amino-4-piperidinecarboxylic acid.

Step 3: Diazotization and Fluorination

-

Rationale: This step involves the conversion of the primary amino group to a diazonium salt, which is then displaced by fluoride. This is analogous to the Balz-Schiemann reaction.

-

Suspend N-Boc-4-amino-4-piperidinecarboxylic acid in a solution of hydrogen fluoride-pyridine or another suitable fluorinating agent at a low temperature (e.g., -15 to 0 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 1-Boc-4-fluoro-4-piperidinecarboxylic acid.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc protecting group is readily cleaved under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the desired hydrochloride salt.

-

Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid in a suitable organic solvent such as dioxane or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.

-

Stir the mixture at room temperature for several hours. The product will precipitate out of the solution.

-

Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Applications in Drug Discovery

The introduction of a fluorine atom at the 4-position of the piperidine-4-carboxylic acid scaffold imparts several advantageous properties that are highly sought after in drug design.

Role as a Bioisostere

4-Fluoro-4-piperidinecarboxylic acid can be considered a bioisostere of other 4-substituted piperidine-4-carboxylic acids, such as the parent compound or its 4-hydroxy or 4-amino analogues. Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.

Modulation of Physicochemical Properties

-

pKa Reduction: The electron-withdrawing nature of the fluorine atom lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for optimizing a drug candidate's properties, such as reducing off-target interactions with aminergic GPCRs and ion channels (e.g., hERG), which can lead to adverse effects.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's in vivo half-life.[4]

Conformational Control

The steric and electronic effects of the fluorine atom can influence the conformational preference of the piperidine ring. This can help to lock the molecule in a bioactive conformation, thereby improving its binding affinity and selectivity for its biological target.

While specific examples of marketed drugs containing the 4-Fluoro-4-piperidinecarboxylic acid moiety are not readily found in the public domain, this building block is of significant interest in ongoing drug discovery programs, particularly in the areas of neuroscience, oncology, and inflammatory diseases. Its utility lies in the fine-tuning of lead compounds to achieve a more desirable balance of potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are critical for its quality control.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as broad multiplets in the downfield region (typically δ 3.0-3.5 ppm). The protons on the carbons adjacent to the fluorinated carbon will also be multiplets, likely showing coupling to the fluorine atom. The acidic proton of the carboxylic acid and the ammonium proton may be broad and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination. The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region (δ ~170-180 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine environment. The chemical shift and coupling patterns can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700-1730 cm⁻¹.

-

N-H stretching bands from the protonated amine, appearing in the region of 2400-3200 cm⁻¹.

-

C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. In the positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices in the laboratory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its strategic design combines the privileged piperidine scaffold with the unique properties of fluorine, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, analytical characterization, and the rationale behind its application will empower researchers to effectively leverage this compound in the quest for novel and improved therapeutics. The methodologies and insights provided in this guide are intended to support the scientific community in harnessing the full potential of this important chemical entity.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented in three key stages, commencing with the construction of a pivotal N-Boc protected 4-fluoro-4-piperidinecarboxylate intermediate, followed by ester hydrolysis, and culminating in the deprotection and formation of the final hydrochloride salt. This guide emphasizes the mechanistic rationale behind the chosen transformations and provides detailed experimental protocols to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a crucial synthetic intermediate in medicinal chemistry. The incorporation of a fluorine atom at a quaternary center within the piperidine scaffold offers a unique combination of metabolic stability, altered basicity of the piperidine nitrogen, and the potential for specific molecular interactions, thereby enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide outlines a reliable three-stage synthetic approach that leverages common protecting group strategies and a key deoxofluorination reaction. The overall strategy is depicted in the retrosynthetic analysis below.

Retrosynthetic Analysis

An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: Synthesis, Significance, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing a compound's therapeutic profile. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity for its target protein. When combined with the piperidine scaffold, a ubiquitous structural motif in numerous approved drugs, the resulting fluorinated piperidines are of significant interest in drug discovery and development.

This guide provides a comprehensive overview of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a valuable building block for the synthesis of novel therapeutics. While a singular, seminal publication detailing its initial discovery is not readily apparent in the historical literature, its importance can be understood through the evolution of organofluorine chemistry and the synthesis of related piperidine-based compounds. This document will detail a robust and scientifically-grounded synthetic pathway to this compound, drawing upon established and analogous chemical transformations.

Historical Context: The Convergence of Piperidine and Fluorine Chemistry

The parent, non-fluorinated compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), has been documented in scientific literature since at least 1944. Its derivatives have been explored for a variety of therapeutic applications. The deliberate introduction of fluorine into piperidine rings is a more recent development, driven by the growing appreciation for the benefits of fluorination in drug design.

The synthesis of fluorinated piperidines has been approached through various methods, including the hydrogenation of fluoropyridines and the fluorination of pre-existing piperidine rings. For compounds with fluorine at the 4-position, a common strategy involves the conversion of a 4-hydroxy or 4-keto precursor. The development of reagents like diethylaminosulfur trifluoride (DAST) has been instrumental in facilitating the conversion of tertiary alcohols to their corresponding fluorides, a key transformation in the synthesis of 4-fluoro-4-substituted piperidines.

Proposed Synthesis of this compound

The following multi-step synthesis is proposed based on well-precedented reactions in organic chemistry. The pathway begins with commercially available starting materials and employs strategic use of protecting groups to ensure the desired regioselectivity and yield.

Overall Synthetic Scheme:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)

Rationale: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step. The Boc group is stable under the conditions of the subsequent reactions and can be readily removed at the final stage. This prevents unwanted side reactions involving the basic nitrogen atom.

Procedure:

-

To a solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until all solids dissolve.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-isonipecotic acid as a white solid.

| Reagent/Solvent | Molar Equivalent | Purpose |

| Isonipecotic acid | 1.0 | Starting material |

| Sodium hydroxide | 1.1 | Base to deprotonate carboxylic acid and facilitate reaction |

| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting group source |

| tert-Butanol/Water | - | Solvent system |

| 1 M Hydrochloric acid | As needed | Acidification for product precipitation |

| Ethyl acetate | - | Extraction solvent |

Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Rationale: Esterification of the carboxylic acid facilitates purification and handling in the subsequent steps. A methyl ester is chosen for its ease of formation and subsequent hydrolysis.

Procedure:

-

Suspend N-Boc-isonipecotic acid (1 equivalent) in methanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-hydroxy-4-piperidinecarboxylate

Rationale: Introduction of a hydroxyl group at the 4-position is necessary for the subsequent fluorination. This is achieved by deprotonation at the α-carbon to the ester, followed by reaction with an electrophilic oxygen source.

Procedure:

-

Dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir for 1 hour at -78 °C.

-

Add a solution of molybdenum peroxide-pyridine-HMPA complex (MoOPH, 1.5 equivalents) in anhydrous THF.

-

Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylate

Rationale: Deoxyfluorination of the tertiary alcohol is achieved using diethylaminosulfur trifluoride (DAST). This reagent is effective for converting tertiary alcohols to fluorides, often proceeding via an SN1-type mechanism.

Procedure:

-

Dissolve methyl 1-(tert-butoxycarbonyl)-4-hydroxy-4-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add DAST (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Reagent/Solvent | Molar Equivalent | Purpose |

| Methyl N-Boc-4-hydroxy-4-piperidinecarboxylate | 1.0 | Substrate |

| Diethylaminosulfur trifluoride (DAST) | 1.2 | Fluorinating agent |

| Dichloromethane (DCM) | - | Anhydrous solvent |

| Saturated Sodium Bicarbonate | - | Quenching agent |

Step 5: Synthesis of 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylic acid

Rationale: The methyl ester is hydrolyzed back to the carboxylic acid under basic conditions. Lithium hydroxide is a mild and effective reagent for this saponification.

Procedure:

-

Dissolve methyl 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2-3 equivalents) and stir at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to remove the THF.

-

Dilute with water and wash with diethyl ether.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected fluorinated acid.

Step 6: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid in an organic solvent simultaneously deprotects the amine and forms the hydrochloride salt.

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylic acid (1 equivalent) in 1,4-dioxane.

-

Add a solution of 4 M HCl in dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction for the evolution of gas (isobutylene) and the precipitation of the product.

-

Once the reaction is complete, filter the solid precipitate.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound as a white solid.

Data Summary and Expected Results

| Step | Product | Expected Yield | Purity | Analytical Techniques |

| 1 | N-Boc-isonipecotic acid | 90-95% | >95% | ¹H NMR, ¹³C NMR, MS |

| 2 | Methyl N-Boc-4-piperidinecarboxylate | 85-90% | >95% | ¹H NMR, ¹³C NMR, MS |

| 3 | Methyl N-Boc-4-hydroxy-4-piperidinecarboxylate | 60-70% | >95% after chromatography | ¹H NMR, ¹³C NMR, MS |

| 4 | Methyl N-Boc-4-fluoro-4-piperidinecarboxylate | 50-60% | >95% after chromatography | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 5 | N-Boc-4-fluoro-4-piperidinecarboxylic acid | 90-95% | >95% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 6 | This compound | >95% | >98% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, Elemental Analysis |

Conclusion

This compound is a valuable building block in modern medicinal chemistry. While its specific discovery is not prominently documented, a robust and reliable synthetic route can be devised based on established chemical principles. The protocol outlined in this guide provides a clear and logical pathway for the preparation of this important compound, enabling further research and development in the creation of novel therapeutics. The strategic introduction of fluorine at the 4-position of the piperidine carboxylic acid scaffold offers a powerful tool for modulating the properties of drug candidates, and the availability of this intermediate is crucial for the advancement of pharmaceutical sciences.

The Strategic Integration of 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth technical guide has been released, offering crucial insights for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride and its derivatives. This whitepaper provides a comprehensive overview of the strategic importance of this molecular scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and other critical disease areas.

The guide underscores the significance of incorporating fluorine into piperidine frameworks, a strategy that has gained considerable traction in pharmaceutical development. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are instrumental in enhancing the drug-like properties of lead compounds, ultimately improving their therapeutic potential.

Key Insights for the Modern Medicinal Chemist

This technical guide delves into the core aspects of working with this compound derivatives, from foundational synthesis to advanced applications.

1. Synthesis and Derivatization: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that demands precision and a thorough understanding of fluorination chemistry. A representative synthetic pathway commences with the esterification of a readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid).

A typical protocol for the synthesis of the ethyl ester precursor is as follows:

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate

-

Step 1: Dissolve isonipecotic acid in absolute ethanol.

-

Step 2: Cool the solution to 0°C.

-

Step 3: Add thionyl chloride dropwise to the cooled solution.

-

Step 4: Reflux the reaction mixture for an extended period, typically 48 hours.

-

Step 5: Remove the solvent under reduced pressure to yield the crude ester.

-

Step 6: Purify the product through an aqueous workup, involving washing with a basic solution (e.g., 10% NaOH) and extraction with an organic solvent like ethyl acetate.[1]

The subsequent crucial step involves the introduction of the fluorine atom at the 4-position. While specific protocols for the direct fluorination of ethyl 4-piperidinecarboxylate to yield the 4-fluoro derivative are proprietary and often detailed in patents, the general approach involves the use of specialized fluorinating agents. One such method, analogous to the synthesis of 4,4-difluoropiperidine derivatives, utilizes reagents like trifluoro sulfenyl morpholine on a protected piperidone precursor, followed by deprotection and conversion to the desired carboxylic acid.[2]

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by salt formation with hydrochloric acid.

Protocol 2: Hydrolysis of Ethyl 4-Fluoro-4-piperidinecarboxylate and Salt Formation (General Procedure)

-

Step 1 (Saponification): Dissolve the ethyl 4-fluoro-4-piperidinecarboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Step 2: Add a base, for example, lithium hydroxide (LiOH), to the solution and stir at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Step 3 (Acidification): Acidify the reaction mixture with an acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

-

Step 4 (Extraction): Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Step 5 (Isolation): Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-4-piperidinecarboxylic acid.

-

Step 6 (Salt Formation): Dissolve the free acid in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

2. Comprehensive Characterization of Fluorinated Piperidines

The unambiguous identification and characterization of this compound and its derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Key Observables and Interpretations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the proton environment within the molecule. Key signals include those for the piperidine ring protons and the carboxylic acid proton. ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[3] The coupling between fluorine and adjacent protons (J-coupling) provides valuable structural information. For related fluorinated piperidines, ¹⁹F chemical shifts have been observed around -66 ppm.[4] ¹³C NMR: Reveals the carbon skeleton of the molecule, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The C-F bond typically shows an absorption in the fingerprint region, between 1000 and 1400 cm⁻¹. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak will correspond to the mass of the protonated molecule. |

3. Strategic Applications in Drug Discovery: Targeting CNS Disorders and Beyond

The 4-fluoro-4-piperidinecarboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and other proteins implicated in a range of diseases.

Central Nervous System (CNS) Applications:

The introduction of a fluorine atom can enhance a molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[5] Derivatives of 4-fluoro-4-piperidinecarboxylic acid are being explored as antagonists for several key CNS receptors:

-

Neurokinin-1 (NK1) Receptor Antagonists: The NK1 receptor is involved in pain, depression, and emesis. The piperidine ring is a common feature in NK1 receptor antagonists, and fluorination can modulate the potency and pharmacokinetic profile of these compounds.[3][6]

-

CCR2 and CCR5 Receptor Antagonists: These chemokine receptors are implicated in neuroinflammatory conditions. The piperidine moiety is a key component in several reported CCR2 antagonists, and the incorporation of a carboxylic acid group has been shown to be beneficial in some cases.[2][7]

Workflow for a CNS Drug Discovery Program Utilizing 4-Fluoro-4-piperidinecarboxylic Acid Derivatives:

Caption: A streamlined workflow for a CNS drug discovery program.

Structure-Activity Relationship (SAR) Insights:

The carboxylic acid moiety of 4-fluoro-4-piperidinecarboxylic acid provides a versatile handle for derivatization, most commonly through the formation of amides and esters. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target protein.

Logical Relationship of SAR Exploration:

Caption: Derivatization strategies for SAR exploration.

By systematically modifying the substituents on the amide nitrogen or the alcohol portion of the ester, researchers can probe the binding pocket of the target receptor and enhance key drug-like properties. For instance, in the context of CCR2 antagonists, the nature of the group attached to the piperidine nitrogen has been shown to be critical for high-affinity binding.

Future Directions and Conclusion

The strategic incorporation of the 4-fluoro-4-piperidinecarboxylic acid moiety into small molecules represents a powerful approach in modern drug discovery. Its unique combination of a conformationally constrained ring system, a key fluorine substituent, and a versatile carboxylic acid handle for derivatization makes it an invaluable building block for the development of novel therapeutics. This technical guide provides a foundational understanding for scientists and researchers to leverage the full potential of these derivatives in their drug discovery programs. As our understanding of the intricate roles of targets like GPCRs in disease continues to grow, the demand for sophisticated and highly optimized molecular scaffolds such as fluorinated piperidines is set to increase, paving the way for the next generation of innovative medicines.

References

- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 7. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

This guide provides a comprehensive framework for the structural elucidation of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a key building block in modern medicinal chemistry. As researchers and drug development professionals, obtaining unambiguous analytical data is paramount. This document moves beyond a simple recitation of data, offering a detailed rationale for the analytical techniques employed, the expected outcomes, and the interpretation of the resulting spectra. Our approach is grounded in the principle that a well-designed analytical workflow is a self-validating system, where orthogonal techniques converge to provide a complete and trustworthy structural picture.

Molecular Structure and Analytical Strategy

This compound (C₆H₁₁ClFNO₂) is a piperidine derivative featuring two key functional groups at the C4 position: a fluorine atom and a carboxylic acid. The presence of the basic piperidine nitrogen results in the formation of a hydrochloride salt. The strategic introduction of fluorine into molecular scaffolds is a powerful tool in drug discovery, often used to modulate physicochemical properties like metabolic stability and pKa.[1]

Our analytical strategy is designed to provide a multi-faceted confirmation of the molecular structure. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to map the carbon-hydrogen framework and probe the electronic environment of the fluorine atom. Infrared (IR) Spectroscopy will confirm the presence of key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern.

Caption: Overall analytical strategy for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this particular compound, a multi-nuclear approach is essential.

Experimental Protocol: NMR Sample Preparation & Acquisition

A robust and reproducible protocol is critical for acquiring high-quality NMR data. The choice of solvent is the first key decision.

-

Solvent Selection : Due to the hydrochloride salt form, the compound is highly polar. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents.[2][3]

-

Rationale (Expertise) : D₂O is an excellent choice for solubilizing the salt and will exchange with the acidic N-H₂⁺ and COOH protons, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum, allowing for an unobstructed view of the piperidine ring protons.[2] DMSO-d₆, an alternative, will also solubilize the compound but will typically allow for the observation of the exchangeable protons as broad signals.[4][5] For this guide, we will proceed with D₂O as the solvent for primary structural analysis.

-

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve in ~0.6 mL of D₂O in a standard 5 mm NMR tube.

-

Vortex briefly to ensure complete dissolution.

-

-

Instrumentation :

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

The spectrometer should be locked on the deuterium signal of the solvent.[2]

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be necessary compared to the ¹H experiment.[6]

-

¹⁹F NMR : Acquire a proton-decoupled 1D fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is rapid.[7] A reference standard is not strictly necessary on modern instruments, which can use an internal reference, but CFCl₃ is the historical standard at 0 ppm.[8][9]

-

2D NMR (Optional but Recommended) : To ensure unambiguous assignments, acquiring a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum is highly recommended. This experiment correlates each proton signal with the carbon to which it is directly attached, providing a self-validating check on the assignments.

-

¹H NMR Spectroscopy: Expected Spectrum and Interpretation

The ¹H NMR spectrum in D₂O is expected to show signals corresponding to the piperidine ring protons. The molecule has a plane of symmetry through the C4-F and C4-COOH bonds, simplifying the spectrum. We expect to see two distinct signals for the axial and equatorial protons.

-

Protons at C2/C6 and C3/C5 : The protons on the piperidine ring will be diastereotopic. Due to the chair conformation, we expect two sets of multiplets corresponding to the protons at the C2/C6 positions and the C3/C5 positions.

-

Chemical Shifts : The protons alpha to the positively charged nitrogen (C2/C6) will be deshielded and appear further downfield (typically > 3.0 ppm). The protons at C3/C5 will appear more upfield.

-

Coupling : We will observe geminal coupling (between protons on the same carbon), vicinal coupling (between protons on adjacent carbons), and, importantly, coupling to the fluorine atom. The H-F coupling constants (J_HF) are typically transmitted through two bonds (²J_HF) and three bonds (³J_HF).

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (Hz) |

| H-2, H-6 (axial & equatorial) | 3.2 - 3.6 | m | ²J_HH, ³J_HH |

| H-3, H-5 (axial & equatorial) | 2.1 - 2.5 | m | ²J_HH, ³J_HH, ³J_HF |

| NH₂⁺, COOH | N/A (exchanged with D₂O) | - | - |

¹³C NMR Spectroscopy: Expected Spectrum and Interpretation